molecular formula C13H13ClN4O B2572137 N'-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide CAS No. 343375-99-5

N'-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide

Cat. No.: B2572137
CAS No.: 343375-99-5
M. Wt: 276.72
InChI Key: KQKWWKCTEXPHEE-SYMUILLISA-N
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Description

N’-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a dimethylamino group attached to an acrylhydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide typically involves a Schiff base condensation reaction. This process includes the reaction of 4-chlorobenzaldehyde with 2-cyano-3-(dimethylamino)acrylohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation .

Industrial Production Methods

In an industrial setting, the production of N’-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or amides.

Scientific Research Applications

N’-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylamide
  • N’-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylonitrile

Uniqueness

N’-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c1-18(2)9-11(7-15)13(19)17-16-8-10-3-5-12(14)6-4-10/h3-6,8-9H,1-2H3,(H,17,19)/b11-9+,16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKWWKCTEXPHEE-SYMUILLISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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